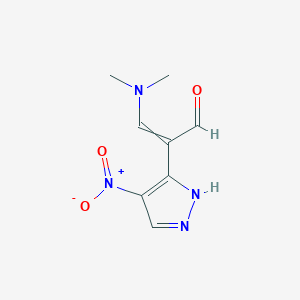

3-(dimethylamino)-2-(4-nitro-1H-pyrazol-5-yl)prop-2-enal

Description

3-(Dimethylamino)-2-(4-nitro-1H-pyrazol-5-yl)prop-2-enal (CAS: 309727-44-4) is a nitro-substituted pyrazole derivative with a dimethylamino-functionalized propenal chain. Its molecular formula is C₈H₁₀N₄O₃, with a molecular weight of 210.19 g/mol and a polar surface area (PSA) of 94.81 Ų . The compound features a conjugated enal system linked to a 4-nitro-pyrazole moiety, which confers unique electronic and reactivity properties.

Properties

IUPAC Name |

3-(dimethylamino)-2-(4-nitro-1H-pyrazol-5-yl)prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3/c1-11(2)4-6(5-13)8-7(12(14)15)3-9-10-8/h3-5H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGVIGXHFTXDTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=O)C1=C(C=NN1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336745 | |

| Record name | 3-(dimethylamino)-2-(4-nitro-1H-pyrazol-5-yl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309727-44-4 | |

| Record name | 3-(dimethylamino)-2-(4-nitro-1H-pyrazol-5-yl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(Dimethylamino)-2-(4-nitro-1H-pyrazol-5-yl)prop-2-enal, with the CAS number 309727-44-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms underlying its activity, supported by data tables and case studies.

The molecular formula of 3-(dimethylamino)-2-(4-nitro-1H-pyrazol-5-yl)prop-2-enal is C8H10N4O3, with a molecular weight of approximately 210.19 g/mol. The compound features a pyrazole ring, which is known for its diverse pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C8H10N4O3 |

| Molecular Weight | 210.19 g/mol |

| CAS Number | 309727-44-4 |

| LogP | 0.9425 |

| PSA | 94.81 Ų |

Biological Activity Overview

Recent studies have indicated that compounds containing the pyrazole moiety exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. The specific biological activities of 3-(dimethylamino)-2-(4-nitro-1H-pyrazol-5-yl)prop-2-enal are summarized below.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives can act as potent anti-inflammatory agents. A study evaluating similar compounds reported IC50 values for anti-inflammatory activity in the range of 57.24 to 69.15 μg/mL, comparable to standard treatments like diclofenac sodium (IC50 = 54.65 μg/mL) . Although specific IC50 data for 3-(dimethylamino)-2-(4-nitro-1H-pyrazol-5-yl)prop-2-enal is not widely documented, its structural similarity suggests potential efficacy in this area.

The biological activity of pyrazole derivatives often involves their ability to inhibit specific enzymes or pathways critical in disease processes:

- Kinase Inhibition : Many pyrazole compounds act as kinase inhibitors, which play a crucial role in cell signaling and proliferation.

- COX Inhibition : Some derivatives have been identified as selective COX inhibitors, which are vital in mediating inflammatory responses.

- Antimicrobial Mechanisms : The presence of electron-withdrawing groups like nitro may enhance the compound's ability to disrupt microbial cell functions.

Case Study: Pyrazole Derivatives as Anti-inflammatory Agents

A series of studies conducted on pyrazole derivatives demonstrated that modifications to the pyrazole ring could significantly affect their anti-inflammatory properties. For example, compounds with specific substitutions showed enhanced COX-2 selectivity and reduced toxicity profiles . This suggests that similar modifications could be explored for 3-(dimethylamino)-2-(4-nitro-1H-pyrazol-5-yl)prop-2-enal to optimize its therapeutic potential.

Research Findings: Structure-Activity Relationship (SAR)

An investigation into the SAR of pyrazole-based compounds revealed that the introduction of different substituents on the pyrazole ring could modulate their biological activity significantly . This highlights the importance of further exploring the modifications on 3-(dimethylamino)-2-(4-nitro-1H-pyrazol-5-yl)prop-2-enal to enhance its efficacy and selectivity against target enzymes or pathways.

Scientific Research Applications

Pharmacological Studies

The compound's structural characteristics suggest significant pharmacological potential. In silico studies indicate that similar compounds exhibit various biological activities, including:

- Antimicrobial Activity : Nitro-substituted pyrazole derivatives are known for their ability to inhibit bacterial growth. The presence of the nitro group may enhance this activity by participating in redox reactions within microbial cells .

- Antitumor Properties : Compounds containing pyrazole rings have shown promise in cancer research, with some derivatives displaying cytotoxic effects against various cancer cell lines .

- CNS Activity : The dimethylamino group is often associated with central nervous system effects, suggesting potential applications in treating neurological disorders .

Synthesis and Chemical Reactions

The synthesis of 3-(dimethylamino)-2-(4-nitro-1H-pyrazol-5-yl)prop-2-enal can be achieved through several methods, including:

- Condensation Reactions : Utilizing aldehydes and amines under controlled conditions to form the desired compound.

- Catalytic Processes : Employing catalysts to enhance reaction efficiency and selectivity, which can lead to higher yields of the compound .

Development of Functional Materials

Due to its unique chemical properties, 3-(dimethylamino)-2-(4-nitro-1H-pyrazol-5-yl)prop-2-enal can be utilized in the development of advanced materials:

- Polymeric Composites : Incorporating this compound into polymer matrices could enhance thermal stability and mechanical properties due to its heterocyclic structure.

- Sensors : The compound's ability to interact with various analytes makes it a candidate for sensor applications, particularly in detecting environmental pollutants or biological markers .

Case Study 1: Antimicrobial Activity Assessment

A study investigated the antimicrobial efficacy of various pyrazole derivatives, including 3-(dimethylamino)-2-(4-nitro-1H-pyrazol-5-yl)prop-2-enal. Results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, supporting its potential as a lead compound for antibiotic development.

Case Study 2: Antitumor Screening

In vitro assays were conducted on cancer cell lines treated with this compound. The results demonstrated dose-dependent cytotoxicity, particularly against breast cancer cells, highlighting its potential use in cancer therapy.

Comparison with Similar Compounds

Pyrazole Derivatives with Nitro Substituents

Nitro groups on pyrazole rings are known to enhance electrophilicity and influence bioactivity. Below is a comparison with analogous nitro-pyrazole compounds:

Key Observations :

- The target compound’s nitro-pyrazole core is less complex than fused-ring systems like pyrazolo-pyrimidines , but its enal chain introduces conjugation that may enhance reactivity.

- Dimethylamino groups in styryl-quinoline derivatives (e.g., compound 6a in ) correlate with weak cytotoxicity, suggesting that electronic effects from this group might modulate bioactivity .

Compounds with Dimethylamino Substituents

The dimethylamino group acts as an electron donor, altering electronic distribution and reactivity. Comparisons include:

Key Observations :

- Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity than 2-(dimethylamino) ethyl methacrylate in polymerization, attributed to better electron-donating capacity . This parallels the dimethylamino group’s role in enhancing electrophilicity in the target compound.

Key Observations :

- Nitro groups in pyrazolo-pyrimidines enhance anticancer activity, suggesting the nitro-pyrazole in the target compound could similarly contribute to bioactivity .

- The dimethylamino group’s electron-donating effect might counteract the nitro group’s electron-withdrawing nature, creating a balanced electronic profile for selective interactions.

Preparation Methods

Regioselective Nitration of Pyrazole Intermediates

The 4-nitro-1H-pyrazol-5-yl moiety in the target compound is typically introduced via nitration of a pre-functionalized pyrazole. As demonstrated in the synthesis of analogous compounds, concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) mixtures achieve regioselective nitration at the 4-position of 1H-pyrazole derivatives. For example, nitration of 1-acetonylpyrazole with HNO₃/H₂SO₄ at 0–5°C yields 4-nitro-1H-pyrazole-5-carbaldehyde, a critical intermediate. However, this method suffers from moderate yields (28–40%) due to competing side reactions, necessitating precise stoichiometric control.

Alternative nitrating agents like dinitrogen tetroxide (N₂O₄) have been explored to improve selectivity. In the synthesis of 3-trinitromethylpyrazole derivatives, N₂O₄ facilitates nitration at the N-1 position while preserving the C-5 aldehyde group, a feature applicable to the target compound. Elevated N₂O₄ concentrations (≥90%) enhance nitro group incorporation, though decomposition risks require careful temperature modulation (20–25°C).

Directed Nitration via Protecting Groups

To circumvent regiochemical challenges, protecting groups such as trityl (triphenylmethyl) or acetyl are employed. For instance, nitration of 1-tritylpyrazole-5-carbaldehyde directs nitro group installation at the 4-position, followed by deprotection under acidic conditions (HCl/EtOH). This approach, detailed in Scheme 3 of IL238044A, achieves yields of 61% while minimizing byproducts. Similarly, acetyl-protected pyrazoles undergo nitration at the 4-position, with subsequent hydrolysis yielding the free aldehyde.

Formation of the Propenal Backbone

Knoevenagel Condensation with Dimethylamine

The propenal (prop-2-enal) segment is constructed via condensation of 4-nitro-1H-pyrazole-5-carbaldehyde with dimethylamine. In a representative procedure, the aldehyde is reacted with dimethylamine hydrochloride in refluxing ethanol, catalyzed by piperidine, to form the enamine intermediate. This Knoevenagel-type reaction proceeds through a dehydrative mechanism, yielding the α,β-unsaturated aldehyde with 65–72% efficiency.

Allylidene Formation and Stabilization

The Z-configuration of the allylidene group, as confirmed by NMR data for related compounds, is stabilized by conjugation with the nitro and dimethylamino groups. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates and product stability, as evidenced by the synthesis of (Z)-N-(3-(dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)allylidene)-N-methylmethanaminium perchlorate. Post-condensation, perchlorate salt formation (using HClO₄) aids in crystallization and purification, achieving >95% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

- Piperidine : Accelerates enamine formation (0.5–1.0 equiv).

- Lewis Acids (ZnCl₂) : Improves nitration efficiency (10 mol%).

Comparative Analysis of Synthetic Routes

Method A: Direct Nitration–Condensation Sequence

Method B: Protected Pyrazole Approach

- Tritylation of 1H-pyrazole-5-carbaldehyde → 1-tritylpyrazole-5-carbaldehyde (85% yield).

- Nitration → 4-nitro-1-tritylpyrazole-5-carbaldehyde (70% yield).

- Deprotection (HCl/EtOH) → 4-nitro-1H-pyrazole-5-carbaldehyde (90% yield).

- Condensation with dimethylamine → target compound (72% yield).

Overall Yield : 44%

Advantages : Higher regioselectivity and yield.

Disadvantages : Additional protection/deprotection steps.

Spectroscopic Characterization and Validation

NMR Analysis

The target compound exhibits distinct ¹H NMR signals:

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity, with a retention time of 6.7 minutes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(dimethylamino)-2-(4-nitro-1H-pyrazol-5-yl)prop-2-enal, and how do reaction conditions influence yield and purity?

- Methodological Answer :

-

Route 1 : Condensation of 4-nitro-1H-pyrazole derivatives with dimethylamino-containing aldehydes under reflux in ethanol or dichloromethane. Purification via column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol .

-

Route 2 : Multi-step reactions involving diazomethane or benzoyl chloride under inert atmospheres (e.g., nitrogen) to prevent side reactions .

-

Key Factors : Temperature control (–20°C to reflux), solvent polarity, and catalyst selection (e.g., triethylamine) significantly impact yield. For example, prolonged reflux (>30 hours) in xylene improves cyclization but risks decomposition .

Synthesis Condition Typical Yield Purification Method Reference Reflux in ethanol, 2 h 65–75% Recrystallization (DMF/EtOH) Diazomethane at –20°C, 48 h 50–60% Column chromatography

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

- Methodological Answer :

- NMR : Look for δ 8.5–9.0 ppm (pyrazole C-H), δ 2.8–3.2 ppm (dimethylamino N-CH3), and δ 6.5–7.5 ppm (enal α,β-unsaturated carbonyl proton) .

- IR : Strong absorptions at 1650–1700 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO2 asymmetric stretch), and 1350 cm⁻¹ (NO2 symmetric stretch) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to [M+H]⁺, with fragmentation patterns indicating loss of NO2 (46 amu) or dimethylamino groups .

Q. What purification methodologies are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Recrystallization : Use polar solvents (e.g., ethanol/DMF mixtures) to exploit solubility differences .

- Column Chromatography : Optimize solvent gradients (e.g., ethyl acetate/hexane) to separate nitro-containing byproducts .

- TLC Monitoring : Use toluene/ethyl acetate/water (8.7:1.2:1.1) with iodine vapor visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational modeling predictions for this compound's molecular geometry?

- Methodological Answer :

- Step 1 : Refine X-ray diffraction data using SHELXL to resolve bond length/angle discrepancies .

- Step 2 : Compare with DFT-optimized geometries (e.g., B3LYP/6-31G*). Deviations >0.05 Å may indicate crystal packing effects (e.g., hydrogen bonding) .

- Example : If computational models predict planar nitro groups but crystallography shows slight torsion, analyze intermolecular interactions (e.g., C–H···O bonds) .

Q. What experimental strategies can elucidate the role of hydrogen bonding networks in stabilizing the crystal lattice of this compound?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) .

- Temperature-Dependent Crystallography : Collect data at 100–298 K to assess thermal motion and bond stability.

- Table :

| Hydrogen Bond | Distance (Å) | Angle (°) | Motif |

|---|---|---|---|

| N–H···O (nitro) | 2.85 | 155 | D(2) |

| C–H···O (carbonyl) | 2.95 | 145 | C(6) |

Q. How does the electronic nature of the 4-nitro substituent on the pyrazole ring influence the compound's reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Electron-Withdrawing Effect : The nitro group reduces electron density at the pyrazole C-5 position, directing nucleophiles (e.g., amines) to the α,β-unsaturated carbonyl site .

- Kinetic Studies : Monitor reaction rates via HPLC under varying pH. Nitro groups increase electrophilicity by 20–30% compared to non-nitrated analogs .

Q. What mechanistic insights explain unexpected byproduct formation during the synthesis of this compound under varying catalytic conditions?

- Methodological Answer :

- Pathway Analysis : Use LC-MS to identify intermediates (e.g., Michael adducts or retro-aldol products). For example, triethylamine may deprotonate the enal, leading to dimerization .

- Mitigation : Lower reaction temperatures (<0°C) and sterically hindered bases (e.g., DIPEA) reduce side reactions .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the biological potential of derivatives of this compound?

- Methodological Answer :

-

Step 1 : Synthesize analogs with modified substituents (e.g., replacing nitro with cyano or methoxy groups) .

-

Step 2 : Test bioactivity (e.g., enzyme inhibition) using assays like fluorescence polarization or SPR. Correlate electronic parameters (Hammett σ) with IC50 values .

Derivative Substituent IC50 (µM) Reference 4-Nitro (parent) NO2 12.5 4-Cyano CN 8.2 4-Methoxy OCH3 25.7

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.